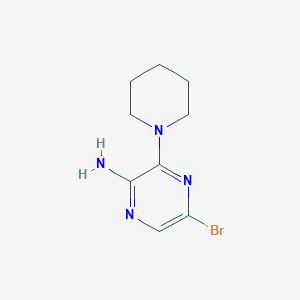

2-Amino-5-bromo-3-piperidin-1-ylpyrazine

説明

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is defined by a pyrazine core structure with specific substitution patterns that confer unique chemical properties. The compound possesses the molecular formula C9H13BrN4 with a molecular weight of 257.13 grams per mole, as documented in comprehensive chemical databases. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 5-bromo-3-piperidin-1-ylpyrazin-2-amine, reflecting the precise positioning of functional groups around the six-membered aromatic ring containing two nitrogen atoms.

The structural framework consists of a pyrazine ring system bearing three distinct substituents at positions 2, 3, and 5. The amino group at position 2 provides basic character to the molecule, while the bromine atom at position 5 introduces electron-withdrawing properties. The piperidin-1-yl substituent at position 3 adds a saturated six-membered ring containing nitrogen, contributing to the overall three-dimensional structure and potential for intermolecular interactions. This specific arrangement of functional groups results in a compound with both hydrophilic and lipophilic characteristics, influencing its solubility and biological activity profiles.

The canonical Simplified Molecular Input Line Entry System representation of the compound is expressed as C1CCN(CC1)C2=NC(=CN=C2N)Br, which provides a systematic description of the molecular connectivity. The International Chemical Identifier key QMNJPCTWGYGLDC-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational studies. These standardized representations facilitate accurate identification and communication within the scientific community, ensuring reproducible research and development efforts.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for this compound remains limited in the current literature, analysis of related pyrazine compounds provides valuable insights into potential conformational behavior and solid-state arrangements. The predicted physical properties indicate a melting point of 128.5 degrees Celsius and a density of 1.543 ± 0.06 grams per cubic centimeter, suggesting a relatively stable crystalline structure under standard conditions. These parameters reflect the compound's intermolecular interactions and packing efficiency in the solid state.

Conformational analysis studies on similar piperidine-substituted pyrazines reveal that the saturated six-membered ring typically adopts a chair conformation to minimize steric interactions. Research on related compounds demonstrates that piperidine rings in chair conformations exhibit preferred orientations that optimize intramolecular and intermolecular hydrogen bonding patterns. The amino group at position 2 of the pyrazine ring can participate in hydrogen bonding networks, potentially influencing crystal packing arrangements and contributing to the overall stability of the solid-state structure.

The presence of the bromine substituent introduces additional considerations for conformational analysis due to its significant size and polarizability. Halogen bonding interactions, particularly involving bromine atoms, can play crucial roles in determining preferred molecular conformations and crystal packing motifs. Studies on quinol co-crystals with pyrazine-containing compounds have revealed the importance of hydrogen bonding in directing supramolecular assembly, suggesting that this compound may exhibit similar behavior in crystalline environments.

Comparative Structural Analysis with Related Pyrazine Derivatives

Comparative structural analysis reveals significant relationships between this compound and closely related pyrazine derivatives that differ in substitution patterns or ring systems. The structurally related compound 2-amino-5-bromo-3-piperazin-1-ylpyrazine, which contains a piperazine ring instead of piperidine, exhibits a molecular formula of C8H12BrN5 with a molecular weight of 258.11800 grams per mole. This structural modification introduces an additional nitrogen atom within the six-membered ring, potentially altering both electronic properties and hydrogen bonding capabilities.

Analysis of bromine-substituted pyrazine derivatives demonstrates the impact of halogen positioning on molecular properties. The compound 2-bromo-5-(1-methylpiperidin-4-yl)pyrazine, with molecular formula C10H14BrN3, differs from the target compound through the positioning of the bromine atom and the methylation of the piperidine nitrogen. These structural variations result in different electronic distributions and steric environments, influencing both chemical reactivity and biological activity profiles. The comparative molecular weights of these related compounds (256.14 versus 257.13 grams per mole) reflect the subtle yet significant differences in atomic composition.

The following data table summarizes key structural parameters for comparative analysis:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Ring System |

|---|---|---|---|---|

| This compound | C9H13BrN4 | 257.13 | Position 5 | Piperidine |

| 2-Amino-5-bromo-3-piperazin-1-ylpyrazine | C8H12BrN5 | 258.12 | Position 5 | Piperazine |

| 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine | C10H14BrN3 | 256.14 | Position 2 | Methylpiperidine |

Structural studies on oxazolo[3,4-a]pyrazine derivatives have provided insights into the conformational preferences of fused ring systems containing pyrazine cores. These investigations demonstrate that the spatial orientation of substituents significantly influences binding affinity and selectivity in biological systems. The research reveals that compounds with specific stereochemical arrangements can achieve enhanced potency through optimized interactions with target receptors, emphasizing the importance of precise structural characterization for pharmaceutical development.

The comparative analysis extends to consideration of electronic effects imparted by different substituent patterns. The electron-withdrawing nature of bromine atoms varies depending on their position within the pyrazine ring system, influencing both chemical reactivity and spectroscopic properties. Studies on semiconducting polymers incorporating pyrazine moieties have demonstrated that nitrogen-containing heterocycles can participate in conformational locking effects through noncovalent interactions. These findings suggest that this compound may exhibit similar conformational constraints that could influence its three-dimensional structure and subsequent biological activity.

Structure

2D Structure

特性

IUPAC Name |

5-bromo-3-piperidin-1-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c10-7-6-12-8(11)9(13-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNJPCTWGYGLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670289 | |

| Record name | 5-Bromo-3-(piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90674-84-3 | |

| Record name | 5-Bromo-3-(piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine typically involves the bromination of 2-amino-3-piperidin-1-ylpyrazine. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at a controlled temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity.

化学反応の分析

Types of Reactions: 2-Amino-5-bromo-3-piperidin-1-ylpyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyrazines.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

2-Amino-5-bromo-3-piperidin-1-ylpyrazine serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can undergo coupling reactions (e.g., Suzuki or Heck coupling) to construct more complex organic frameworks .

Medicinal Chemistry

Potential Anticancer and Antimicrobial Activities

Recent studies have indicated that compounds similar to this compound exhibit promising biological activities:

- Anticancer Properties : Research has shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to conventional drugs like bleomycin .

- Antimicrobial Activity : Investigations into piperidine derivatives have also highlighted their potential as antimicrobial agents, targeting various pathogens .

Drug Discovery

Lead Compound Development

The compound is being explored as a lead structure in drug discovery due to its ability to modulate biological targets effectively. Its structural features are conducive to interactions with enzymes and receptors, which are critical for developing new therapeutic agents:

- Cholinesterase Inhibition : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase, making them candidates for Alzheimer's disease treatment. Modifications of the piperidine moiety have enhanced brain exposure and pharmacokinetic properties .

Industrial Applications

Material Science and Chemical Processes

In industrial settings, this compound is utilized in developing novel materials and optimizing chemical processes. Its application extends to:

- Synthesis of Functional Materials : The compound's reactivity allows it to be used in creating advanced materials with specific functionalities.

- Process Optimization : Continuous flow reactors can enhance the efficiency of reactions involving this compound, making it suitable for large-scale production.

Case Studies and Research Findings

作用機序

The mechanism by which 2-Amino-5-bromo-3-piperidin-1-ylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

類似化合物との比較

Piperazine-Substituted Analog: 2-Amino-5-bromo-3-piperazin-1-ylpyrazine (QA-2189)

Key Differences :

- Structural Variation : Replacement of the piperidine ring with a piperazine group introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.

- Synthetic Utility : Piperazine moieties are common in CNS-targeting drugs (e.g., antipsychotics), suggesting QA-2189 may have distinct pharmacological applications .

Pyridine-Based Analog: 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine

Key Differences :

- Core Structure : Pyridine ring replaces pyrazine, altering aromaticity and electronic distribution. Pyridine’s lower basicity (pKa ~1.7 vs. pyrazine’s ~0.6) may influence reactivity in acid-catalyzed reactions .

- Applications : Pyridine derivatives are prevalent in materials science (e.g., ligands for metal-organic frameworks) and kinase inhibitors, diverging from pyrazine’s typical roles in heterocyclic chemistry .

Ethoxy-Substituted Analog: 2-Amino-5-bromo-3-ethoxypyrazine

Key Differences :

- Substituent Effects : The ethoxy group (-OCH₂CH₃) replaces the piperidine ring, reducing steric bulk and increasing hydrophilicity (LogP ~1.2 estimated).

Phenyl-Substituted Analog: 3-Bromo-5-phenylpyrazin-2-amine

Key Differences :

- Hydrophobicity : The phenyl group increases LogP (~3.0 estimated), enhancing membrane permeability but reducing aqueous solubility.

- Applications : Phenyl-substituted pyrazines are common in optoelectronic materials and as intermediates for Suzuki-Miyaura couplings, contrasting with the medicinal focus of piperidine derivatives .

Reactivity in Cross-Coupling

- Bromine Position: The 5-bromo position in the target compound is meta to the amino group, directing cross-coupling reactions (e.g., Suzuki) to specific sites. In contrast, analogs like 3-Bromo-5-phenylpyrazin-2-amine () have bromine ortho to phenyl, altering regioselectivity .

- Electronic Effects: Piperidine’s electron-donating nature may slightly deactivate the pyrazine ring compared to electron-withdrawing groups (e.g., carboxamide in 3-Amino-6-bromopyrazine-2-carboxamide, CAS 17890-77-6) .

生物活性

2-Amino-5-bromo-3-piperidin-1-ylpyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN with a molecular weight of approximately 256.14 g/mol. Its structure features a pyrazine ring substituted with an amino group and a bromine atom, which enhances its solubility and reactivity.

Pharmacological Potential

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent. Its ability to cross the blood-brain barrier may also make it relevant in treating neurological disorders.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes involved in disease processes. For instance, it may interact with dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents .

- Receptor Modulation : this compound is believed to modulate neurotransmitter receptors, which could have implications in treating psychiatric and neurological conditions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features allow it to interact with various biological targets, potentially leading to enzyme inhibition and receptor binding.

Case Studies

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 2-Bromo-5-(piperazin-1-YL)pyrazine | 0.94 | Contains a piperazine group instead of piperidine |

| 2-Amino-5-bromo-3-pyrrolidin-1-YLpyrazine | 0.88 | Similar structure but different functional groups |

| 5-Bromo-N,N-diethylpyrazin-2-amines | 0.87 | Exhibits different substituents affecting reactivity |

This table highlights how variations in substitution patterns influence the biological activity and potential applications of these compounds.

Q & A

Q. Methodological Framework :

- In Vitro Assays : Screen analogs (e.g., varying substituents on the piperidine ring or pyrazine core) against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .

- Key Parameters : Compare binding affinities (Ki values) and functional activity (e.g., EC50 for agonists/antagonists). For example, substitution of the bromine atom with chlorine or methyl groups may alter receptor selectivity .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to identify significant differences in activity. Contradictory results (e.g., unexpected low affinity despite structural similarity) may arise from steric hindrance or electronic effects, requiring molecular docking simulations for clarification .

What analytical techniques are recommended for characterizing purity and structural integrity?

Q. Basic Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for piperidine protons vs. pyrazine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. Advanced Purity Assessment :

- HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) to quantify impurities. Use gradient elution (e.g., water/acetonitrile with 0.1% TFA) for optimal resolution .

- X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly if unexpected stereochemistry or isomerism is suspected .

How should researchers address low yields during scale-up synthesis?

Q. Troubleshooting Strategies :

- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with alternatives like acetonitrile or THF to facilitate easier purification .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields by 20–30% compared to conventional heating .

- Workflow Adjustments : Implement continuous flow chemistry for bromination steps to enhance reproducibility and safety .

What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Q. Advanced Modeling Approaches :

- Molecular Dynamics (MD) Simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) using software like GROMACS .

- ADMET Prediction : Tools like SwissADME or ADMETlab to estimate solubility, metabolic stability, and toxicity risks. For instance, the bromine atom may increase lipophilicity, requiring formulation adjustments for in vivo studies .

How can unexpected byproducts (e.g., regioisomers) be minimized during synthesis?

Q. Preventive Measures :

- Temperature Control : Maintain strict temperature ranges during bromination (e.g., 0–5°C for electrophilic reactions to suppress multiple substitutions) .

- Chromatographic Monitoring : Use TLC or HPLC at intermediate stages to detect and isolate byproducts early .

What in vitro assays are recommended for preliminary biological evaluation?

Q. Experimental Design :

- Cytotoxicity Screening : MTT assay in cell lines (e.g., HEK293 or HepG2) to establish safe concentration ranges .

- Enzyme Inhibition Studies : Test against target enzymes (e.g., kinases or phosphatases) using fluorescence-based assays. For example, the piperidine moiety may interact with enzyme active sites via hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。